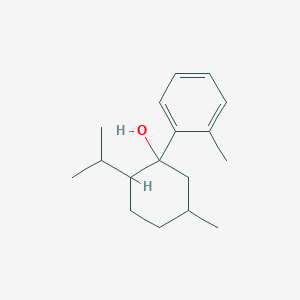

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL

Description

5-Methyl-1-(2-methylphenyl)-2-(propan-2-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a 2-methylphenyl group at position 1 and an isopropyl group at position 2 of the cyclohexane ring. Its structure combines aromatic and aliphatic substituents, distinguishing it from simpler cyclohexanol analogs like menthol. The compound’s steric and electronic properties are influenced by the ortho-methyl-substituted phenyl group, which may enhance lipophilicity and alter solubility compared to non-aromatic analogs.

Properties

Molecular Formula |

C17H26O |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3 |

InChI Key |

RJHAYKPKOZCZGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.

Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Properties of Cyclohexanol Derivatives

Key Differences and Implications

Structural Modifications

- Aromatic vs. Aliphatic Substituents: The 2-methylphenyl group in the target compound introduces aromaticity and steric bulk, unlike menthol’s purely aliphatic substituents. This likely reduces water solubility compared to menthol (C₁₀H₂₀O) and increases affinity for nonpolar solvents.

- Stereochemical Complexity: Menthol and 2-isopropyl-5-methylcyclohexanol exhibit stereoisomerism (e.g., l-menthol vs. d-menthol) , whereas the target compound’s rigid aromatic group may limit stereoisomer formation.

Physicochemical Properties

- Solubility : The target compound’s predicted low water solubility contrasts with menthol’s slight solubility, attributable to the hydrophobic 2-methylphenyl group. This property aligns it more closely with 5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, which is also poorly soluble .

- Molecular Weight : The target compound’s higher molecular weight (244.37 g/mol) compared to menthol (156.27 g/mol) suggests differences in volatility and diffusion kinetics, which could influence applications in controlled-release formulations.

Biological Activity

5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL, with the CAS number 1218537-35-9, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is , with a molecular weight of approximately 246.4 g/mol. The structure features a cyclohexanol backbone with methyl and isopropyl substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1218537-35-9 |

| Molecular Formula | C₁₇H₂₆O |

| Molecular Weight | 246.4 g/mol |

Pharmacological Effects

Research indicates that compounds similar to 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL exhibit various pharmacological activities, including:

- Antidepressant Activity : Some studies suggest that structurally related compounds can influence serotonin receptors, potentially providing antidepressant effects. For instance, compounds targeting the serotonin transporter (SERT) and serotonin receptors (5-HT1A, 5-HT3) have shown promise in treating mood disorders .

- Neuroprotective Effects : There is emerging evidence that certain cyclohexanol derivatives possess neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds with structural similarities have been reported to exhibit anti-inflammatory effects, which could be attributed to their ability to modulate inflammatory pathways .

The precise mechanisms by which 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, enhancing neurotransmission in brain regions associated with mood regulation .

- Antioxidant Activity : Some derivatives may exhibit antioxidant properties, contributing to their neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies

Several case studies highlight the relevance of cyclohexanol derivatives in pharmacology:

- Case Study on Antidepressant Effects : A study investigated the effects of a cyclohexanol derivative on depressive-like behaviors in rodent models. Results indicated significant reductions in depressive symptoms when administered at specific dosages, suggesting a potential for developing new antidepressants based on this scaffold .

- Neuroprotection in Animal Models : Research demonstrated that administration of a related compound improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. This suggests a pathway for developing therapeutics aimed at neurodegenerative conditions .

- Inflammation Reduction : In vitro studies showed that certain derivatives inhibited pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-1-(2-methylphenyl)-2-(propan-2-yl)cyclohexan-1-OL, and how do reaction conditions influence diastereomer formation?

- Methodology : Multi-step synthesis typically begins with a cyclohexanone core. Introduce substituents via Friedel-Crafts alkylation for the 2-methylphenyl group and Grignard reactions for the propan-2-yl group. Stereochemical control requires chiral catalysts (e.g., BINOL-derived ligands) and low-temperature conditions (−20°C) to minimize epimerization . Diastereomer ratios can be analyzed via HPLC with chiral columns (e.g., Chiralcel OD-H) .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodology : Use density functional theory (DFT) with Gaussian 16 to optimize geometry and calculate dipole moments, logP (octanol-water partition coefficient), and pKa. Compare results with experimental data from analogues like menthol (5-methyl-2-(propan-2-yl)cyclohexan-1-ol) . Molecular dynamics simulations (e.g., GROMACS) model solubility in lipid membranes .

Q. What are the primary challenges in characterizing its stereoisomers, and which analytical techniques are most effective?

- Methodology : Nuclear Overhauser effect (NOE) NMR (e.g., 2D NOESY) identifies spatial proximity of substituents. Chiral derivatization (e.g., Mosher’s esters) combined with LC-MS resolves enantiomers. X-ray crystallography provides absolute configuration but requires high-purity single crystals .

Q. How can toxicity be assessed for this compound in preclinical studies?

- Methodology : Follow OECD guidelines for acute oral toxicity (Test Guideline 423) using rodent models. Compare results to structural surrogates like cyclohexanone (TLV-TWA 25 ppm) . In vitro assays (e.g., Ames test for mutagenicity) and zebrafish embryo toxicity assays provide preliminary data .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological applications?

- Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases from Candida antarctica). Kinetic resolution via dynamic kinetic asymmetric transformation (DYKAT) improves yields. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. How does the 2-methylphenyl substituent influence biological activity compared to simpler analogues like menthol?

- Methodology : Conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., antimicrobial MIC tests against Staphylococcus aureus). Compare with menthol’s known TRPM8 receptor modulation . Molecular docking (AutoDock Vina) predicts binding affinities to target proteins .

Q. What are the implications of its stereochemistry on metabolic stability and pharmacokinetics?

- Methodology : Perform microsomal stability assays (human liver microsomes) for each enantiomer. LC-MS/MS quantifies metabolites. Chiral inversion rates are assessed via isotopic labeling (e.g., deuterated derivatives) .

Q. How can computational modeling resolve contradictions in reported reaction pathways for its synthesis?

- Methodology : Use transition state theory (TST) with QM/MM hybrid methods to evaluate competing pathways (e.g., SN1 vs. SN2 mechanisms). Compare activation energies and solvent effects (PCM model) with experimental kinetic data .

Q. What environmental impact assessments are required for its use in field experiments?

- Methodology : Follow EPA guidelines for ecotoxicity testing: algal growth inhibition (OECD 201), Daphnia magna acute toxicity (OECD 202). Biodegradability is assessed via OECD 301B (CO2 evolution test) .

Notes

- Contradictions : suggests multi-step synthesis via condensation, while highlights resolution techniques for enantiomers. These are complementary but require optimization based on target purity.

- Gaps : Limited direct toxicity data for the compound; reliance on surrogate models (e.g., cyclohexanone) may underestimate risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.